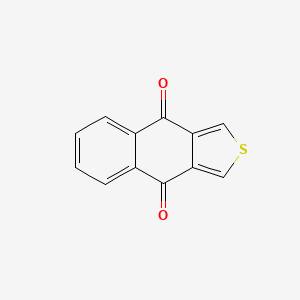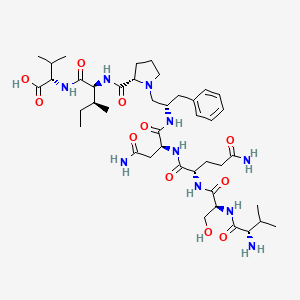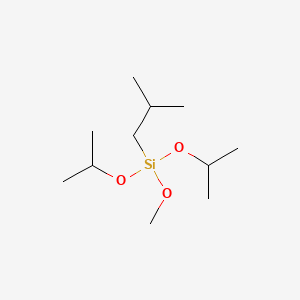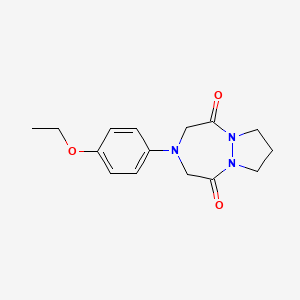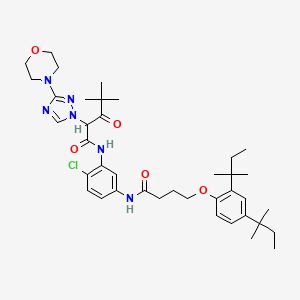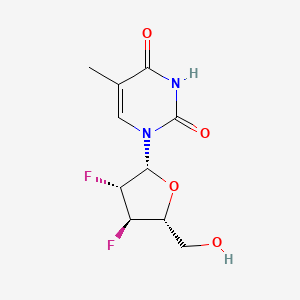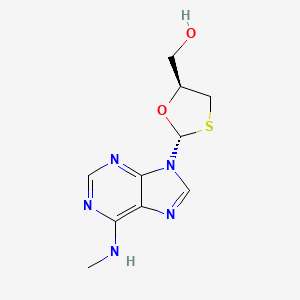
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine typically involves multiple steps, including the formation of the oxathiolane ring and the attachment of the adenine base. Common synthetic routes may include:
Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a sulfur-containing reagent under acidic or basic conditions.
Attachment of the Adenine Base: The adenine base is then attached to the oxathiolane ring through a glycosylation reaction, often using a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxathiolane ring can be reduced to form a thiol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside analog incorporation into DNA and RNA. It can also be used to investigate the effects of nucleoside analogs on cellular processes.
Medicine
In medicine, this compound is explored for its potential antiviral and anticancer properties. Nucleoside analogs are known to inhibit viral replication and interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. It may also be used in the production of diagnostic reagents and other biomedical applications.
Mécanisme D'action
The mechanism of action of (2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA/RNA polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog used in the treatment of HIV and hepatitis B.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Uniqueness
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine is unique due to its specific oxathiolane ring structure and the presence of the hydroxymethyl group. These structural features may confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
Propriétés
Numéro CAS |
145986-37-4 |
|---|---|
Formule moléculaire |
C10H13N5O2S |
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
[(2R,5S)-2-[6-(methylamino)purin-9-yl]-1,3-oxathiolan-5-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-8-7-9(13-4-12-8)15(5-14-7)10-17-6(2-16)3-18-10/h4-6,10,16H,2-3H2,1H3,(H,11,12,13)/t6-,10+/m0/s1 |
Clé InChI |
OMYQVAATEBTUOQ-QUBYGPBYSA-N |
SMILES isomérique |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3O[C@H](CS3)CO |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3OC(CS3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)

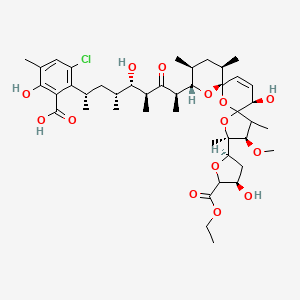

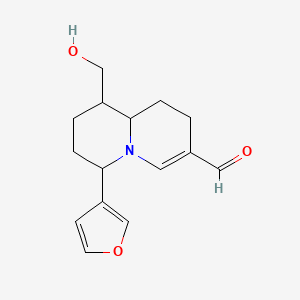
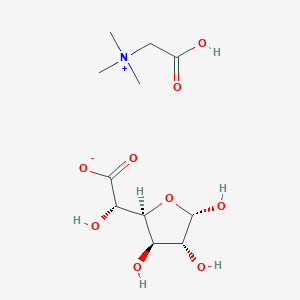
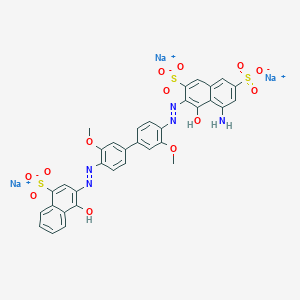
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)
